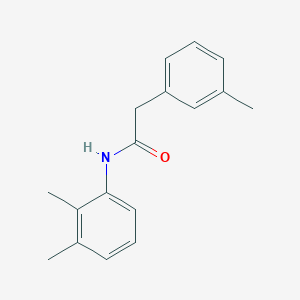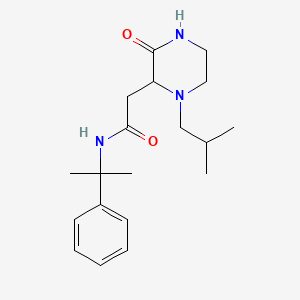![molecular formula C20H17NO3 B5291283 {4-[(2-naphthylacetyl)amino]phenyl}acetic acid](/img/structure/B5291283.png)
{4-[(2-naphthylacetyl)amino]phenyl}acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{4-[(2-naphthylacetyl)amino]phenyl}acetic acid, also known as NAPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. NAPA is a non-steroidal anti-inflammatory drug (NSAID) that is synthesized by the condensation of 2-naphthylacetic acid and p-aminophenylacetic acid.
作用机制
The mechanism of action of {4-[(2-naphthylacetyl)amino]phenyl}acetic acid involves the inhibition of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which are involved in various physiological processes such as inflammation, pain, and fever. {4-[(2-naphthylacetyl)amino]phenyl}acetic acid inhibits the activity of both COX-1 and COX-2 enzymes, leading to a decrease in the production of prostaglandins.
Biochemical and Physiological Effects:
{4-[(2-naphthylacetyl)amino]phenyl}acetic acid's biochemical and physiological effects are primarily related to its anti-inflammatory and analgesic properties. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, leading to a decrease in inflammation. {4-[(2-naphthylacetyl)amino]phenyl}acetic acid has also been shown to reduce pain in various animal models of pain. In addition, {4-[(2-naphthylacetyl)amino]phenyl}acetic acid has been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
实验室实验的优点和局限性
{4-[(2-naphthylacetyl)amino]phenyl}acetic acid has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. In addition, {4-[(2-naphthylacetyl)amino]phenyl}acetic acid has been extensively studied in various animal models, providing a wealth of information on its potential applications. However, there are also some limitations to the use of {4-[(2-naphthylacetyl)amino]phenyl}acetic acid in lab experiments. One limitation is its potential toxicity, particularly at high doses. Another limitation is its potential interactions with other drugs, which may affect its efficacy.
未来方向
There are several future directions for the research on {4-[(2-naphthylacetyl)amino]phenyl}acetic acid. One direction is the development of more potent and selective COX inhibitors based on the structure of {4-[(2-naphthylacetyl)amino]phenyl}acetic acid. Another direction is the investigation of {4-[(2-naphthylacetyl)amino]phenyl}acetic acid's potential applications in other fields such as neuroprotection and cardiovascular diseases. Furthermore, the development of new drug delivery systems for {4-[(2-naphthylacetyl)amino]phenyl}acetic acid may enhance its efficacy and reduce its potential side effects. Overall, {4-[(2-naphthylacetyl)amino]phenyl}acetic acid has shown great promise as a potential drug candidate for various applications, and further research is needed to fully explore its potential.
合成方法
{4-[(2-naphthylacetyl)amino]phenyl}acetic acid is synthesized by the condensation of 2-naphthylacetic acid and p-aminophenylacetic acid. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The resulting product is then purified by recrystallization using a suitable solvent such as ethanol or methanol. The purity of the final product is confirmed by thin-layer chromatography (TLC) and melting point determination.
科学研究应用
{4-[(2-naphthylacetyl)amino]phenyl}acetic acid has been extensively studied for its potential applications in various fields such as cancer research, inflammation, and pain management. In cancer research, {4-[(2-naphthylacetyl)amino]phenyl}acetic acid has been shown to inhibit the growth of various cancer cells such as breast cancer, lung cancer, and colon cancer. It has also been shown to induce apoptosis (programmed cell death) in cancer cells. {4-[(2-naphthylacetyl)amino]phenyl}acetic acid's anti-inflammatory properties have been demonstrated in various animal models of inflammation. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines. In addition, {4-[(2-naphthylacetyl)amino]phenyl}acetic acid has been shown to have analgesic properties, making it a potential candidate for pain management.
属性
IUPAC Name |
2-[4-[(2-naphthalen-2-ylacetyl)amino]phenyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO3/c22-19(21-18-9-6-14(7-10-18)13-20(23)24)12-15-5-8-16-3-1-2-4-17(16)11-15/h1-11H,12-13H2,(H,21,22)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKFXLHKRIBRYDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)CC(=O)NC3=CC=C(C=C3)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47199920 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(4-chlorophenyl)-2-[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5291213.png)
![N-allyl-2,6-dimethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5291219.png)
![7-(2-ethylphenyl)-2-(methoxymethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5291221.png)
![N-[2-(acetylamino)ethyl]-2-[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5291225.png)
![N-[(1S)-1-(hydroxymethyl)propyl]-2-{[(2-methyl-1,3-benzothiazol-5-yl)oxy]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B5291237.png)
![4-[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]-N-(3,4,5-trimethoxyphenyl)-1-piperazinecarboxamide](/img/structure/B5291240.png)
![2-[3-(2-hydroxyphenyl)propanoyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5291246.png)
![N-[(1S)-1-(3-methylpyridin-2-yl)ethyl]-2-[4-(5-methyl-1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B5291253.png)

![5-{3-ethoxy-4-[3-(2-isopropyl-5-methylphenoxy)propoxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B5291264.png)
![2-(2-fluoro-5-methoxyphenyl)-5-methyl-4-[(2-methyl-1H-imidazol-1-yl)methyl]-1,3-oxazole hydrochloride](/img/structure/B5291271.png)
![2-(1,3-benzoxazol-2-yl)-7-(3,4-difluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5291286.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-isopropyl-2-methylbenzamide](/img/structure/B5291295.png)